

# Comparative Selectivity Analysis of Sorafenib Against a Panel of Kinases

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## Compound of Interest

Compound Name:	Win 47338
CAS No.:	80047-24-1
Cat. No.:	B130312

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## Introduction

This guide provides a comparative analysis of the multi-kinase inhibitor Sorafenib, confirming its differential activity across a range of target and off-target kinases. While the initial query referenced "**Win 47338**," no such compound is documented in the public literature as a kinase inhibitor. Therefore, we have used Sorafenib, a well-characterized and clinically relevant compound, as a representative example to illustrate the principles of kinase selectivity profiling. The data presented herein is crucial for researchers, scientists, and drug development professionals to understand the polypharmacology of kinase inhibitors and to guide the design of specific and effective therapeutic agents.

## Quantitative Kinase Inhibition Data

The following table summarizes the in vitro inhibitory activity of Sorafenib against a panel of serine/threonine and receptor tyrosine kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Lower IC50 values indicate higher potency.

Target Kinase	IC50 (nM)	Kinase Family	Primary Role
Raf-1	6[1]	Serine/Threonine Kinase	MAP Kinase Pathway
B-Raf (wild-type)	22	Serine/Threonine Kinase	MAP Kinase Pathway
B-Raf (V600E)	38	Serine/Threonine Kinase	MAP Kinase Pathway (Oncogenic)
VEGFR-1	26	Receptor Tyrosine Kinase	Angiogenesis
VEGFR-2	90[1]	Receptor Tyrosine Kinase	Angiogenesis
VEGFR-3	20[1]	Receptor Tyrosine Kinase	Angiogenesis
PDGFR-β	57[1]	Receptor Tyrosine Kinase	Cell Growth, Angiogenesis
c-Kit	68	Receptor Tyrosine Kinase	Cell Survival, Proliferation
Flt-3	58[1]	Receptor Tyrosine Kinase	Hematopoiesis
RET	43	Receptor Tyrosine Kinase	Neuronal Development
ERK-1	>10,000	Serine/Threonine Kinase	MAP Kinase Pathway
MEK-1	>10,000	Serine/Threonine Kinase	MAP Kinase Pathway
EGFR	>10,000	Receptor Tyrosine Kinase	Cell Growth, Proliferation
HER-2/neu	>10,000	Receptor Tyrosine Kinase	Cell Growth, Proliferation

IGFR-1	>10,000	Receptor Tyrosine Kinase	Growth, Metabolism
c-met	>10,000	Receptor Tyrosine Kinase	Cell Growth, Motility
PKB/Akt	>10,000	Serine/Threonine Kinase	Cell Survival, Proliferation
PKA	>10,000	Serine/Threonine Kinase	Signal Transduction
CDK1/cyclin B	>10,000	Serine/Threonine Kinase	Cell Cycle Control
PKC $\alpha$	>10,000	Serine/Threonine Kinase	Signal Transduction
PKC $\gamma$	>10,000	Serine/Threonine Kinase	Signal Transduction
PIM-1	>10,000	Serine/Threonine Kinase	Cell Survival, Proliferation

Note: IC50 values can vary depending on the specific assay conditions. The kinases with IC50 values greater than 10,000 nM are considered to be unaffected by Sorafenib at physiologically relevant concentrations.

## Experimental Protocols

### In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 value of an inhibitor against a specific kinase. The example uses a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

#### 1. Reagent Preparation:

- Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM EGTA, and 0.01% Brij-35.[2]

- Kinase: Recombinant kinase diluted to a final working concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
- Substrate: A specific peptide or protein substrate for the kinase, diluted in kinase buffer.
- ATP: Adenosine triphosphate at a concentration equal to the  $K_m$  for the specific kinase to ensure accurate competitive inhibition assessment.[2]
- Inhibitor: A serial dilution of the test compound (e.g., Sorafenib) is prepared in DMSO and then diluted in kinase buffer.
- Detection Reagent: A commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

## 2. Assay Procedure:

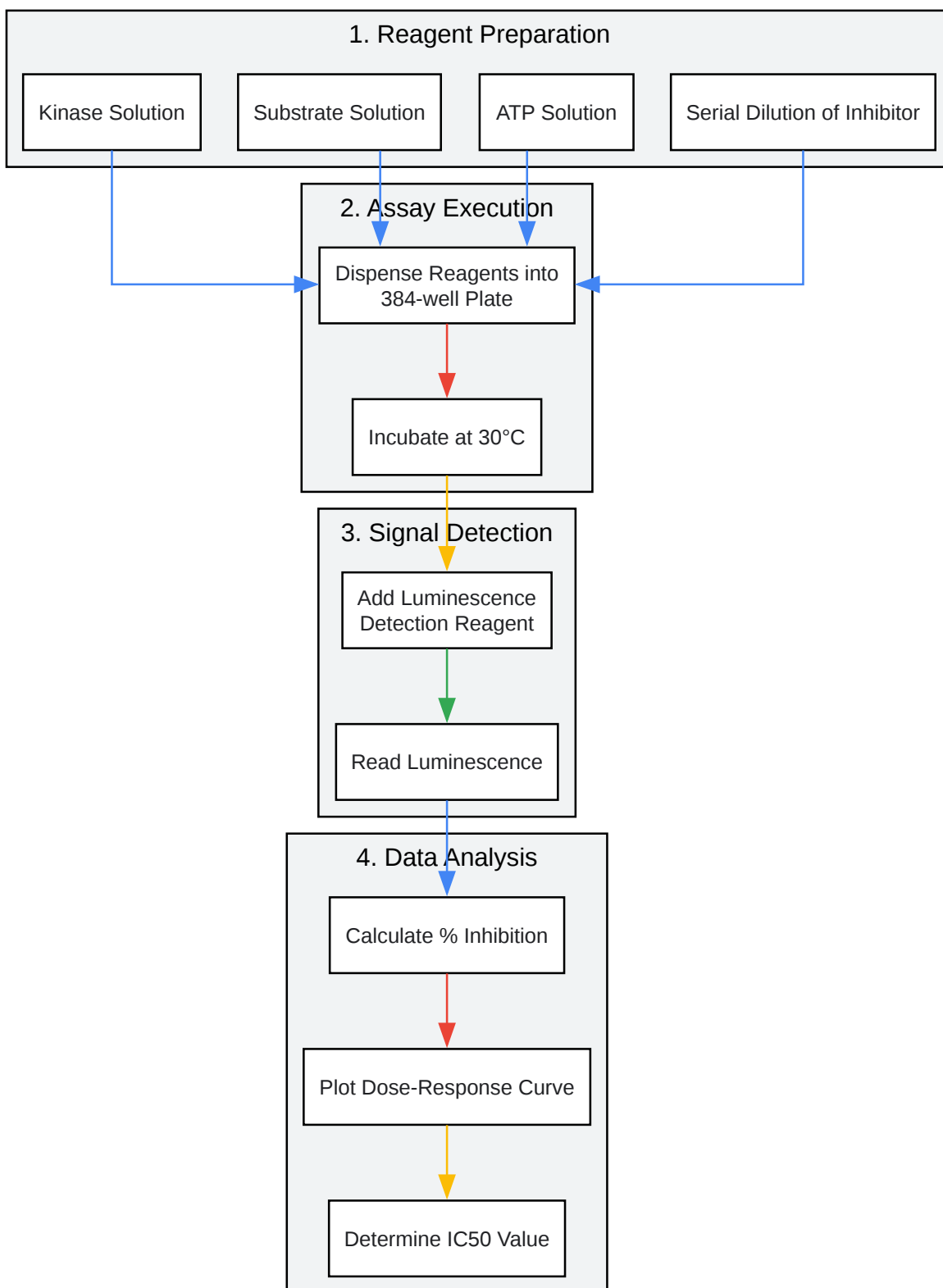
- Add the kinase, substrate, and serially diluted inhibitor to the wells of a 384-well plate.[2]
- Initiate the kinase reaction by adding the ATP solution to each well.[2]
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[2]
- Stop the reaction by adding the ATP detection reagent, which also contains a kinase inhibitor (e.g., EDTA).[2]
- Incubate the plate at room temperature for a short period to allow the luminescent signal to stabilize.

## 3. Data Acquisition and Analysis:

- Measure the luminescence signal using a plate reader. A higher signal indicates more ATP remaining and thus greater inhibition of the kinase.[3]
- Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

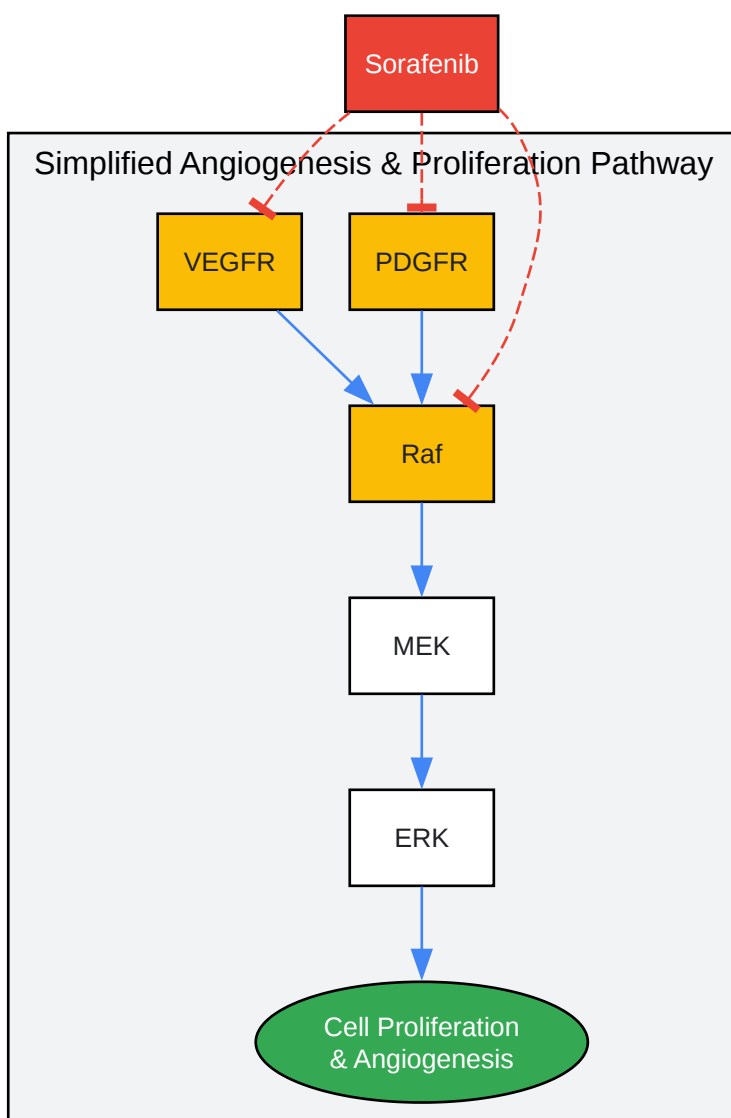
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[2]

## Visualizations



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Caption: Workflow for an in vitro kinase inhibition assay.



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Caption: Inhibition of signaling pathways by Sorafenib.

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